Diamide
Overview
Description
Diamide is a class of compounds characterized by the presence of two amide groups. These compounds have gained significant attention due to their diverse applications, particularly in the field of agriculture as insecticides. Diamides are known for their selective action on insect ryanodine receptors, making them effective against a variety of pest species .
Mechanism of Action
Target of Action
Diamide primarily targets the ryanodine receptors (RyR) in insects . These receptors are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . They play a crucial role in muscle contraction and are selectively activated by this compound insecticides .
Mode of Action
This compound insecticides interact with the ryanodine receptors, causing dysfunction of these channels . This interaction leads to an increase in the concentration of calcium ions, which can cause muscle contraction . High levels of this compound resistance have been shown to be conferred by RyR target-site mutations affecting this compound binding .
Biochemical Pathways
The action of diamides affects the regulation of RyR and calcium ions by acting on calcium channels . The dysfunction of these channels leads to an increase in the concentration of calcium ions, causing muscle contraction . This process disrupts the normal biochemical pathways in the insect’s body, leading to paralysis and eventual death by asphyxiation or starvation .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound play a crucial role in its bioavailability . It’s important to note that these properties can significantly influence the effectiveness of a compound and its potential for causing side effects.
Result of Action
The interaction of this compound with its targets leads to significant molecular and cellular effects. The increase in calcium ion concentration causes muscle contraction . This leads to the paralysis of the insect, causing rapid feeding cessation, general lethargy, and eventually death within approximately 72 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequent application of diamides has resulted in the selection of this compound resistance in some of the world’s most destructive lepidopteran species . This suggests that the environment in which this compound is used, including the presence of other chemicals and the frequency of application, can impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Diamide insecticides selectively act on insect ryanodine receptors (RyR), which are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . The interaction between this compound and RyR affects the biochemical reactions in the insect’s body .
Cellular Effects
The effects of this compound on cells are primarily through its action on the RyR. By activating these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the RyR. This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Preparation Methods
Diamides can be synthesized through various methods. One common synthetic route involves the reaction of an amine with an acid chloride to form an amide bond. For example, the preparation of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, involves specific synthetic approaches . Industrial production methods often involve high-pressure and high-temperature reactions to ensure the efficient formation of diamides .
Chemical Reactions Analysis
Diamides undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of an amide to an amine is a well-documented reaction .
Scientific Research Applications
Diamides have a wide range of scientific research applications. In agriculture, they are used as insecticides to control lepidopteran pests by targeting ryanodine receptors . In the field of biology, diamides are used to study oxidative stress tolerance in bacteria, as they can induce disulfide stress by binding free thiols and creating disulfide bonds . Additionally, diamides have applications in the synthesis of various organic compounds and are used as building blocks in medicinal chemistry .
Comparison with Similar Compounds
Diamides can be compared with other similar compounds such as benzenedicarboxamide derivatives and anthranilic diamides. These compounds also target ryanodine receptors but may differ in their chemical structure and specific applications. For example, flubendiamide and chlorantraniliprole are two well-known this compound insecticides that have been commercialized for pest control . The uniqueness of diamides lies in their high selectivity and potency against insect pests, making them valuable tools in integrated pest management .
References
Properties
IUPAC Name |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDXINSOMDCBK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/N=N/C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Diamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10465-78-8 | |
Record name | Diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EQC90W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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